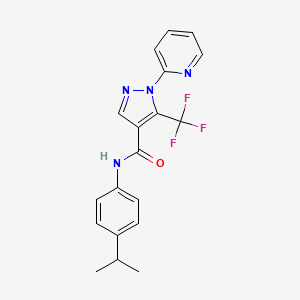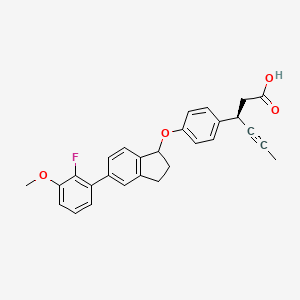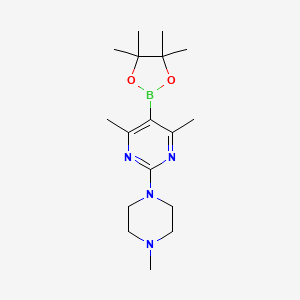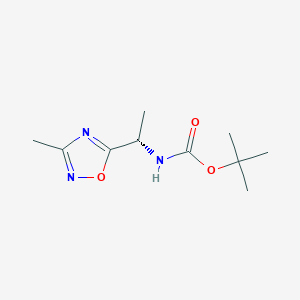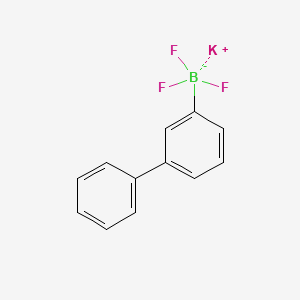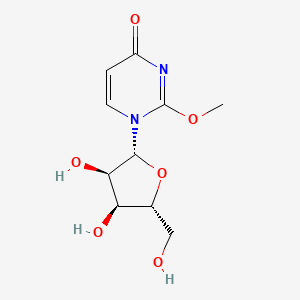
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which is substituted with multiple hydroxyl groups and a methoxypyrimidinone moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one involves several steps, typically starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the hydroxymethyl group: This step usually involves the use of formaldehyde or other carbonyl compounds under basic conditions.
Attachment of the methoxypyrimidinone moiety: This is typically done through nucleophilic substitution reactions, where a suitable pyrimidinone derivative reacts with the tetrahydrofuran intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and continuous flow reactors to enhance efficiency.
化学反応の分析
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypyrimidinone moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxypyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: This compound has a similar tetrahydrofuran ring structure but differs in the substitution pattern and functional groups.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-(methylthio)ethyl)tetrahydrofuran-3,4-diol: This compound features a purine moiety instead of a pyrimidinone, leading to different chemical and biological properties.
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxypyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O6/c1-17-10-11-6(14)2-3-12(10)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
InChIキー |
WBVPJIKOWUQTSD-ZOQUXTDFSA-N |
異性体SMILES |
COC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
COC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
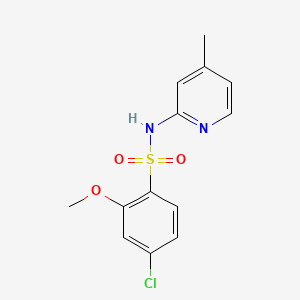
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)



